molecular formula C18H13F2N3O2 B5513412 N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No.: B5513412
M. Wt: 341.3 g/mol
InChI Key: JSHWBERCSOLEAT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide is a useful research compound. Its molecular formula is C18H13F2N3O2 and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.09758299 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipathogenic Activity of Thiourea Derivatives

In the study of thiourea derivatives, including compounds with fluorine substitutions similar to the difluorophenyl group in N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, significant antipathogenic activity was observed, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a potential application in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Fluorescence Probes

Another study involved the synthesis of fluorescence probes for detecting reactive oxygen species (ROS), demonstrating the utility of specific fluorophenyl and pyridazinyl groups in designing sensors for biological and chemical applications. This highlights the potential of this compound in the development of diagnostic tools or research reagents (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Chemical Reactivity and Aggregation

Research on the aggregation behavior and chemical reactivity of N-substituted benzamides, including difluorophenyl analogs, provides insights into the molecular interactions and structural motifs conducive to specific chemical or physical properties. Such studies are foundational in the development of new materials or chemical entities with tailored functionalities (Mocilac, Osman, & Gallagher, 2016).

Development of Polyamides

The synthesis of aromatic polyamides containing alkylphenylimide units showcases the application of benzamide derivatives in material science, particularly in creating polymers with enhanced thermal stability and solubility. This area of research suggests possible applications for this compound in developing new polymeric materials (Choi & Jung, 2004).

Novel Hybrid Molecules

The creation of hybrid molecules combining pyridine and pyrazole structures for antimicrobial and antioxidant activities points to the potential of this compound in pharmacological research and drug development. Such studies underscore the importance of exploring the biological activities of novel chemical entities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-11-2-9-17(23-22-11)25-14-6-3-12(4-7-14)18(24)21-13-5-8-15(19)16(20)10-13/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWBERCSOLEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.